molecular formula C19H12F3N5O2S B2539584 4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-5-amine CAS No. 1251602-85-3

4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-5-amine

Cat. No.: B2539584
CAS No.: 1251602-85-3
M. Wt: 431.39
InChI Key: SGULGBBBOCJEBY-UHFFFAOYSA-N
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Description

4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C19H12F3N5O2S and its molecular weight is 431.39. The purity is usually 95%.
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Biological Activity

The compound 4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-5-amine is a complex organic molecule that incorporates various pharmacophores known for their biological activities. This article explores its biological activity, including its potential therapeutic applications and mechanisms of action based on existing literature.

Chemical Structure and Properties

The molecular formula of the compound is C18H14F3N5O2SC_{18}H_{14}F_3N_5O_2S, with a molecular weight of approximately 421.39 g/mol. The compound features a triazole ring, thiazole moiety, and a benzo[d][1,3]dioxole group, which are significant in medicinal chemistry for their diverse biological activities.

Antimicrobial Activity

Research has indicated that compounds containing triazole and thiazole rings exhibit significant antimicrobial properties. For instance, derivatives of triazoles have been reported to possess activity against various bacterial strains and fungi. The specific compound may interact with microbial enzymes or cell wall synthesis pathways, similar to other triazole derivatives that inhibit the synthesis of ergosterol in fungi .

Anticancer Properties

Triazole-containing compounds have shown promise in anticancer research. Studies suggest that they can induce apoptosis in cancer cells through various mechanisms, including the inhibition of key signaling pathways like PI3K/Akt/mTOR. For example, compounds with similar structures have been evaluated for their efficacy against human colon cancer cell lines, demonstrating significant cytotoxic effects .

Anti-inflammatory Effects

The anti-inflammatory potential of compounds with thiazole and triazole moieties is well-documented. These compounds may inhibit pro-inflammatory cytokines and modulate immune responses. Research on related compounds has shown that they can reduce inflammation markers in vitro and in vivo models .

The biological activity of the compound is likely attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in essential metabolic pathways in pathogens.
  • Cell Cycle Arrest : Triazole derivatives can interfere with cell cycle progression in cancer cells, leading to increased apoptosis.
  • Reactive Oxygen Species (ROS) Modulation : Some studies indicate that these compounds can modulate oxidative stress levels within cells, contributing to their anticancer and anti-inflammatory effects.

Case Studies

  • Antimicrobial Efficacy Study : A study examining the antimicrobial properties of triazole derivatives found that modifications at the phenyl ring significantly enhanced activity against Staphylococcus aureus and Candida albicans. The specific compound's structural features may contribute to similar or enhanced efficacy .
  • Cancer Cell Line Testing : In vitro studies on human colon cancer cell lines revealed that similar triazole-thiazole hybrids exhibited IC50 values indicating potent anticancer activity. The mechanism involved apoptosis induction via mitochondrial pathways .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsMechanism of ActionReference
AntimicrobialTriazole derivativesEnzyme inhibition
AnticancerThiazole-triazole hybridsApoptosis induction
Anti-inflammatoryThiazolesCytokine modulation

Properties

IUPAC Name

5-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-[3-(trifluoromethyl)phenyl]triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12F3N5O2S/c20-19(21,22)11-2-1-3-12(7-11)27-17(23)16(25-26-27)18-24-13(8-30-18)10-4-5-14-15(6-10)29-9-28-14/h1-8H,9,23H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGULGBBBOCJEBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)C4=C(N(N=N4)C5=CC=CC(=C5)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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